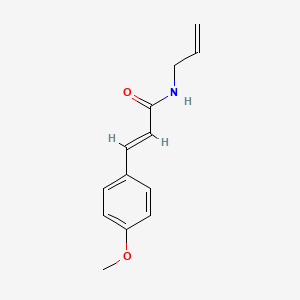![molecular formula C15H21BrN2O2 B5109262 1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B5109262.png)
1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine, also known as BPP-4, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine has been studied for its potential therapeutic applications in various fields of research. In neuroscience, 1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine has been shown to have neuroprotective effects against oxidative stress and inflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, 1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine has been studied for its potential anti-tumor effects, as it has been shown to induce apoptosis in cancer cells. Additionally, 1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine has also been studied for its potential use as a drug delivery system, as it can be conjugated to other compounds for targeted drug delivery.
Mechanism of Action
The mechanism of action of 1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine is not fully understood, but it is believed to act through multiple pathways. In neuroscience, 1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine has been shown to reduce oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In cancer research, 1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine has been shown to have various biochemical and physiological effects in scientific research. In neuroscience, 1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine has been shown to improve cognitive function and reduce oxidative stress and inflammation in animal models of neurodegenerative diseases. In cancer research, 1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine has also been shown to have anti-inflammatory and anti-oxidant effects, which may have potential therapeutic applications in other fields of research.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine in lab experiments is its potential therapeutic applications in various fields of research. Additionally, 1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine is relatively easy to synthesize and can be conjugated to other compounds for targeted drug delivery. However, one limitation of using 1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine in lab experiments is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on 1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine. In neuroscience, further studies are needed to understand the mechanism of action of 1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine and its potential therapeutic applications in neurodegenerative diseases. In cancer research, further studies are needed to investigate the anti-tumor effects of 1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine and its potential use as a drug delivery system. Additionally, further studies are needed to investigate the potential therapeutic applications of 1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine in other fields of research, such as cardiovascular disease and inflammation.
Synthesis Methods
The synthesis of 1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine involves the reaction of 4-bromophenol with 2-bromo-1-(4-ethylpiperazin-1-yl)propan-1-one in the presence of a base, such as potassium carbonate. The resulting product is then purified through column chromatography to obtain pure 1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine.
properties
IUPAC Name |
2-(4-bromophenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-3-17-8-10-18(11-9-17)15(19)12(2)20-14-6-4-13(16)5-7-14/h4-7,12H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHKZBZWMDIKKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(C)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-4-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B5109180.png)
![tert-butyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5109194.png)
![4-{5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5109202.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate](/img/structure/B5109215.png)

![2,5-dimethyl-1-[3-nitro-4-(1-piperidinyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B5109225.png)
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5109231.png)
![1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B5109240.png)
![ethyl 4-(2-chlorobenzyl)-1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5109246.png)


![N-(4,6-dimethyl-2-pyrimidinyl)-4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5109261.png)
![1-bromo-3-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B5109266.png)
![dimethyl 5-(3-fluorophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate](/img/structure/B5109273.png)